![molecular formula C26H27NO6S B2446457 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-79-4](/img/structure/B2446457.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

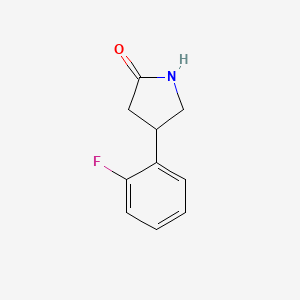

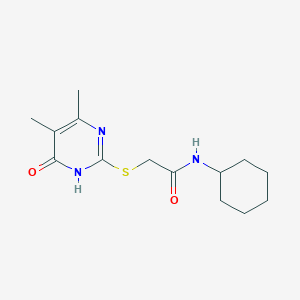

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group is a fused ring system that is often found in natural products and pharmaceuticals .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzo[d][1,3]dioxole group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Science

Research indicates a keen interest in synthesizing and characterizing novel compounds for applications in polymer science. For instance, the synthesis and characterization of aromatic polyimides show potential for creating materials with desirable thermal and optical properties (Butt et al., 2005). These materials demonstrate solubility in various organic solvents and have significant thermal degradation temperatures, making them suitable for high-performance applications.

Novel Synthetic Routes in Organic Chemistry

The development of new synthetic methodologies for creating complex molecular architectures is a crucial area of research. Studies on the regiospecific deoxygenation of β-resorcylic ester derivatives to create 4-hydroxybenzoates (Bartlett et al., 1983) exemplify this, highlighting the importance of innovative synthetic routes for producing functionalized organic compounds. Such methodologies can be pivotal for the synthesis of compounds with specific structural features similar to the one you're interested in.

Photodiode Applications in Electronics

The design and fabrication of materials for electronic applications, such as photodiodes, illustrate the intersection of organic synthesis and materials science. The synthesis of novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate demonstrates the capability to tailor organic molecules for specific electronic applications (Elkanzi et al., 2020). Such compounds, through their unique optical and electronic properties, contribute to the advancement of organic electronics.

Crystal Structure Analysis for Material Design

Understanding the crystal structure of organic compounds is fundamental to material design, offering insights into the molecular interactions and stability of potential materials. The detailed crystal structure analysis of compounds structurally related to your compound of interest supports the design of materials with specific properties (Marjani, 2013). This research underpins the potential for using such compounds in designing new materials with desired crystallographic and physical properties.

Mécanisme D'action

Target of Action

It is known that compounds with a benzo[d][1,3]dioxole structure feature are often involved in the synthesis of benzylisoquinoline alkaloids .

Mode of Action

The compound might interact with its targets through well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of benzylisoquinoline alkaloids . These alkaloids have diverse biological activities and are found in many medicinal plants .

Result of Action

It is known that benzylisoquinoline alkaloids, which this compound may help synthesize, have diverse biological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBPUZBAHFBUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)

![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)

![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)

![4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2446392.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)